N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide
Description
This compound features a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole core linked via an ethyl spacer to a cyclobutanecarboxamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclobutane ring introduces conformational constraints that may influence target binding. Its synthesis typically involves coupling 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid with cyclobutanecarboxamide precursors under carbodiimide-mediated conditions .
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)13-11-6-1-2-7-12(11)21(20-13)9-8-19-14(22)10-4-3-5-10/h10H,1-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCBAIKOJRPHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3CCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Cyclobutanecarboxamide Moiety: This step involves the reaction of the intermediate compound with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. The indazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in Trypanosoma brucei Inhibitor Series
Compound 26 (N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide)
- Structure : Shares the indazole core but replaces cyclobutanecarboxamide with a 4-chlorobenzylacetamide group.
- Activity: Exhibits inhibitory activity against Trypanosoma brucei trypanothione synthetase (IC₅₀ = 1.2 µM), attributed to hydrophobic interactions between the chlorobenzyl group and the enzyme’s active site .
- Key Difference : The bulkier benzyl group may reduce solubility compared to the cyclobutanecarboxamide derivative.
Compound 35 (N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide)
- Structure : Features a diethylamide substituent instead of cyclobutanecarboxamide.
- Activity : Moderate inhibition (IC₅₀ = 5.8 µM), suggesting that smaller alkyl groups are less optimal for target engagement .
- Key Difference : The lack of a rigid cyclic structure in the amide moiety may decrease binding affinity.
Sulfonamide and Heterocyclic Derivatives
BG16223 (N-{2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}thiophene-2-sulfonamide)
- Structure : Replaces cyclobutanecarboxamide with a thiophene-sulfonamide group.
- Activity: Not explicitly reported, but sulfonamides generally exhibit improved aqueous solubility due to their acidic protons .
- Key Difference : The sulfonamide group may enhance pharmacokinetic properties but could reduce blood-brain barrier penetration compared to carboxamides.
N-[2-(Dimethylamino)ethyl]-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Structure: Incorporates a benzothiophene-carboxamide scaffold and a dimethylaminoethyl group.
- Activity: The extended aromatic system may enhance π-π stacking with target proteins, while the dimethylaminoethyl group improves solubility .
- Key Difference : Increased molecular weight (MW = 515.5 g/mol) compared to the cyclobutanecarboxamide derivative (MW ≈ 369 g/mol) could affect bioavailability.
Agrochemical and Anticancer Analogues
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Benzamide scaffold with a trifluoromethyl group and isopropoxy substituent.
- Key Difference : The absence of the indazole core limits its applicability in antiparasitic contexts.
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide
- Structure : Combines a pyridinyl-thiazolethio moiety with a trifluoromethyl group.
- Activity : Anticandidate for viral infections; the thioether linkage may confer redox activity .
- Key Difference : Divergent therapeutic targets compared to indazole-based antiparasitics.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Carbodiimide-mediated coupling (used for compound 26 and the target compound) provides high yields (~80%) but may require optimization for sterically hindered amines .
- Therapeutic Potential: The target compound’s unique profile positions it as a candidate for further optimization in antiparasitic drug development, particularly against trypanosomiasis.
Biological Activity
N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide is a compound of growing interest in pharmaceutical research due to its unique structural features and potential biological activities. The trifluoromethyl group and the indazole moiety contribute significantly to its chemical properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{16}F_3N_3O
- Molecular Weight : Approximately 303.28 g/mol
This compound features a cyclobutane ring and a trifluoromethyl group attached to an indazole structure, which influences its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including anticancer, antibacterial, and anti-inflammatory effects. The presence of the trifluoromethyl group is known to enhance biological activity through increased lipophilicity and the ability to form stronger interactions with biological targets.
Anticancer Activity
A study evaluated the anticancer potential of related indazole derivatives against multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Doxorubicin. For instance:
These findings suggest that this compound may possess similar anticancer properties.
Antibacterial Activity
The antibacterial efficacy of related compounds has also been documented. Compounds featuring trifluoromethyl groups have shown promising activity against various bacterial strains. For example:
These results indicate potential for this compound in treating bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds were assessed through their ability to inhibit cyclooxygenase (COX) enzymes. Compounds showed selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Mechanistic Insights
Molecular docking studies have revealed that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression and inflammation. These studies suggest that the compound may interact with key signaling pathways such as those involving EGFR and KRAS in cancer cells.
Case Studies
In a recent case study involving a series of indazole derivatives, researchers found that modifications at the indazole position significantly impacted biological activity. The study highlighted that compounds with electron-donating groups exhibited enhanced cytotoxicity against cancer cell lines due to improved interaction with target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
